molecular formula C14H14N2O B2617050 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine CAS No. 2191212-92-5

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine

Cat. No.: B2617050
CAS No.: 2191212-92-5
M. Wt: 226.279
InChI Key: KWEWFQGYZDDGNC-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is a heterocyclic organic compound that features a unique structure combining an indene moiety with a pyrazine ring

Safety and Hazards

The safety data sheet for a related compound “(2,3-dihydro-1H-inden-1-yl)methanamine” provides information on its hazards, including that it is harmful if swallowed .

Future Directions

The future directions for the study of “2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the synthesis of related compounds has been achieved using various methods, and these methods could potentially be applied to the synthesis of "this compound" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with 6-methylpyrazine under specific conditions. One common method includes:

    Starting Materials: 2,3-dihydro-1H-inden-1-ol and 6-methylpyrazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature, usually around 100°C, for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of alkylated or arylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the pyrazine ring.

    6-methylpyrazine: Contains the pyrazine ring but lacks the indene moiety.

Uniqueness

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is unique due to its combined structural features, which confer distinct chemical and biological properties not found in its individual components .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-8-15-9-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWFQGYZDDGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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